2-(2-Methoxyethoxy)ethyl methacrylate
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Methoxyethoxy)ethyl methacrylate-based polymers often involves radical-initiated polymerization processes. For example, it reacts with molecular oxygen at 50 °C under high pressure in the presence of a radical initiator, yielding water-soluble, thermoresponsive polyperoxides with highly exothermic degradation properties. This synthesis process is confirmed through techniques such as spectroscopy and mass spectrometry (Pal & De, 2012).
Molecular Structure Analysis
The molecular structure of polymers derived from 2-(2-Methoxyethoxy)ethyl methacrylate is characterized by the presence of ether and ester groups, which confer water solubility and thermoresponsive properties. The structure significantly influences the polymer's physical behaviors, such as phase transitions in aqueous solutions, highlighted by studies using NMR and dynamic light scattering (Lutz et al., 2007).
Chemical Reactions and Properties
This monomer participates in a variety of chemical reactions, forming copolymers with specific functionalities. For instance, its polymerization with ethylene glycol dimethacrylate under electron beam irradiation produces hydrogels with a gradient of cross-link density, affecting the material's mechanical properties and swelling behavior (Kadłubowski et al., 2016).
Physical Properties Analysis
The physical properties of 2-(2-Methoxyethoxy)ethyl methacrylate polymers, such as hydration changes and phase separation behaviors, are crucial for their application in thermosensitive hydrogels. Infrared spectroscopy studies reveal the hydration changes during phase separation, indicating the significant role of carbonyl and ether groups in water interactions (Maeda et al., 2007).
Chemical Properties Analysis
The copolymerization of 2-(2-Methoxyethoxy)ethyl methacrylate with other monomers can tailor the chemical properties of the resulting polymers, influencing their solubility, cloud point, and responsiveness to environmental stimuli. These properties are essential for designing smart materials for drug delivery and tissue engineering applications (Iizawa et al., 2012).
Scientific Research Applications
1. Thermo-Responsive Hydrogels in Biomedical Applications
- Application Summary : MEO2MA copolymers are regarded as bioinert replacements of poly(N-isopropylacrylamide) in some biomedical applications. Networks of MEO2MA of various architecture form thermo-responsive hydrogels .
- Methods of Application : The copolymers are synthesized and then formed into networks to create the hydrogels .
- Results or Outcomes : The hydrogels have been used in various biomedical applications due to their thermo-responsive properties .
2. Synthesis of Stimuli-Responsive Polymer Brushes
- Application Summary : MEO2MA has been used in the synthesis of stimuli-responsive polymer brushes .
- Methods of Application : The polymer brushes are synthesized using MEO2MA .
- Results or Outcomes : The resulting polymer brushes are responsive to stimuli, making them useful in various applications .
3. Crosslinked Poly(MEO2MA-co-EGMA) Gel Film on Cellulosic-Based Flat Substrate
- Application Summary : The structure and transition behavior of crosslinked thermo-responsive poly(MEO2MA-co-EGMA) gel film on a flat cellulosic-based substrate were investigated .
- Methods of Application : The regenerated cellulose (RC) film was prepared by spin-coating with trimethylsilyl cellulose (TMSC), followed by etching with hydrochloric acid vapor on a treated silicon wafer, then crosslinked polymer gel film was obtained by spin-coating, drying, and baking with a pre-crosslinked solution containing polymers .
- Results or Outcomes : The cross-linking induces closer arrangement and hinders the extension of chain segments, leading to less prominent phase transition behaviors of polymer gel films .
4. Wound Healing Application
- Application Summary : MEO2MA hydrogels have been used in wound healing applications. The hydrogels were enhanced by incorporating graphene oxide and poly (ethylene glycol) methyl ether methacrylate .
- Methods of Application : Various masses of graphene oxide were added to MEO2MA hydrogels via free radical polymerisation .
- Results or Outcomes : The graphene oxide-based hydrogels exhibited a proper swelling degree and tensile strength, responding effectively to moisture conditions and adhesiveness for wound healing .
5. Synthesis of Stimuli-Responsive Polymer Brushes
- Application Summary : MEO2MA has been used in the synthesis of stimuli-responsive polymer brushes .
- Methods of Application : The polymer brushes are synthesized using MEO2MA .
- Results or Outcomes : The resulting polymer brushes are responsive to stimuli, making them useful in various applications .
6. Separation Process Based on Porous Membranes
- Application Summary : The LCST point of PDMEEMA is close to the room temperature, this polymer system would potentially be applicable for any separation process based on the porous membranes that is performed at the conditions near room temperature .
- Methods of Application : The polymer system is prepared using MEO2MA .
- Results or Outcomes : The resulting polymer system is useful in various applications, especially in separation processes .
7. Smart Cleaning Cotton Fabrics
- Application Summary : MEO2MA has been used in the preparation of textiles with smart cleaning ability and great fabric hand .
- Methods of Application : The polymer is applied to the fabric to enhance its cleaning ability .
- Results or Outcomes : The resulting fabric has improved cleaning ability and a better feel .
8. Chemical Syntheses
- Application Summary : MEO2MA is a very useful feedstock for chemical syntheses, as it readily undergoes addition reactions with a wide variety of organic and inorganic compounds .
- Methods of Application : The compound is used as a starting material in various chemical reactions .
- Results or Outcomes : The resulting compounds have a wide range of applications .
9. Preparation of Non-Toxic and Non-Immunogenic Copolymers
- Application Summary : MEO2MA and oligo (ethylene glycol) methacrylate (OEGMA) copolymers are regarded as bioinert replacements of poly (N-isopropylacrylamide) in some biomedical applications .
- Methods of Application : The copolymers are synthesized using MEO2MA .
- Results or Outcomes : The resulting copolymers are non-toxic and non-immunogenic, making them useful in various biomedical applications .
Safety And Hazards
This compound is considered hazardous. It may cause respiratory irritation, serious eye irritation, allergic skin reaction, and skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Future Directions
Research on 2-(2-Methoxyethoxy)ethyl methacrylate is ongoing, with a focus on its use in the synthesis of temperature-sensitive polymers suitable for the construction of novel membranes . These membranes could change their permeability in response to temperature changes and could be applied in areas such as the separation of proteins and controlled drug delivery .
properties
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2)9(10)13-7-6-12-5-4-11-3/h1,4-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVVKEZTUOGEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61412-60-0 | |
Record name | 2-(2-Methoxyethoxy)ethyl methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61412-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8068464 | |
Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-(2-Methoxyethoxy)ethyl methacrylate | |
CAS RN |
45103-58-0 | |
Record name | 2-(Methoxyethoxy)ethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45103-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxydiglycol methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045103580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyethoxy)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYDIGLYCOL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0548T81DSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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